5-Octyloxymethyl-8-quinolinol molecular weight
5-Octyloxymethyl-8-quinolinol molecular weight
An In-Depth Technical Guide to 5-Octyloxymethyl-8-quinolinol
Introduction
8-Hydroxyquinoline and its derivatives represent a "privileged structure" in medicinal chemistry and material science, capable of binding to a diverse array of biological targets and exhibiting a wide spectrum of pharmacological activities.[1] These compounds are well-documented for their potent antibacterial, antifungal, anticancer, neuroprotective, and anti-HIV properties. The core mechanism underlying these activities is often attributed to their function as potent metal chelators.[2] By sequestering biologically significant metal ions, 8-hydroxyquinoline derivatives can disrupt essential microbial and cellular processes.[3] This guide provides a detailed technical overview of a specific derivative, 5-Octyloxymethyl-8-quinolinol, focusing on its physicochemical properties, a plausible synthetic route, mechanism of action, and potential applications in drug development, all grounded in the established chemistry of the 8-hydroxyquinoline scaffold.
Physicochemical Properties of 5-Octyloxymethyl-8-quinolinol
The introduction of an octyloxymethyl group at the 5-position of the 8-hydroxyquinoline core is expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. Below is a summary of its calculated and inferred physicochemical properties, presented in context with the parent compound, 8-hydroxyquinoline.
| Property | 5-Octyloxymethyl-8-quinolinol | 8-Hydroxyquinoline |
| Molecular Formula | C18H25NO2 | C9H7NO |
| Molecular Weight | 287.40 g/mol | 145.16 g/mol [4][5] |
| Appearance | Predicted to be a crystalline solid | White to pale yellow crystalline powder[5] |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water | Insoluble in water; soluble in ethanol, acetone, chloroform[5] |
| Predicted LogP | ~5.5 (Increased lipophilicity) | 1.85[5] |
| CAS Number | Not available | 148-24-3[4][5] |
Synthesis of 5-Octyloxymethyl-8-quinolinol
The synthesis of 5-Octyloxymethyl-8-quinolinol can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers. This synthetic strategy would commence with a readily available precursor, 5-hydroxymethyl-8-quinolinol, which can be synthesized from 5-chloromethyl-8-hydroxyquinoline hydrochloride.[6]
Proposed Synthetic Workflow
The proposed two-step synthesis involves the initial preparation of the alkoxide of 5-hydroxymethyl-8-quinolinol, followed by its reaction with an octyl halide.
Caption: Proposed synthetic workflow for 5-Octyloxymethyl-8-quinolinol.
Detailed Experimental Protocol
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Alkoxide Formation:
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To a solution of 5-hydroxymethyl-8-quinolinol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.1 equivalents) is added portion-wise at 0°C.
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The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium alkoxide intermediate.
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Ether Synthesis:
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1-Bromooctane (1.2 equivalents) is added dropwise to the reaction mixture.
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The mixture is then heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield pure 5-Octyloxymethyl-8-quinolinol.
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Mechanism of Action: Metal Chelation
The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various divalent and trivalent metal cations, such as Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺.[2] This sequestration of essential metal ions can disrupt numerous cellular processes, including enzymatic activity and redox balance, leading to antimicrobial and cytotoxic effects.[3]
Caption: Mechanism of action via metal ion chelation.
Potential Applications in Research and Drug Development
Based on the extensive research on analogous 8-hydroxyquinoline derivatives, 5-Octyloxymethyl-8-quinolinol is a promising candidate for various therapeutic applications.
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Antimicrobial Agent: Derivatives such as cloxyquin (5-chloro-8-hydroxyquinoline) have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, as well as fungi and protozoa.[3][7][8] The enhanced lipophilicity of the octyloxymethyl group may improve membrane permeability, potentially leading to enhanced antimicrobial efficacy.
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Anticancer Agent: Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis and inhibit tumor growth through metal chelation and the generation of reactive oxygen species.[2]
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Neuroprotective Agent: The ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's disease, makes them attractive candidates for the development of neuroprotective therapies.
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Fluorescent Chemosensor: The parent compound, 8-hydroxyquinoline, is weakly fluorescent, but its fluorescence emission is greatly enhanced upon chelation with metal ions. This property makes its derivatives, potentially including 5-Octyloxymethyl-8-quinolinol, suitable for the development of fluorescent sensors for detecting specific metal ions in biological and environmental samples.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To evaluate the antibacterial potential of 5-Octyloxymethyl-8-quinolinol, a standard broth microdilution assay can be employed to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology
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Preparation of Compound Stock: A stock solution of 5-Octyloxymethyl-8-quinolinol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
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Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
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Bacterial Inoculum: The test bacteria are cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units per milliliter).
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Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
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Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included on each plate.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is visually determined as the lowest concentration of 5-Octyloxymethyl-8-quinolinol that completely inhibits the visible growth of the bacteria.
Conclusion
5-Octyloxymethyl-8-quinolinol, as a lipophilic derivative of the versatile 8-hydroxyquinoline scaffold, holds considerable promise for applications in drug discovery and as a chemical probe. Its predicted physicochemical properties suggest enhanced membrane interaction, which may translate to potent biological activity. The core mechanism of action is anticipated to be metal chelation, a well-established paradigm for this class of compounds. Further empirical investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic and scientific potential.
References
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MDPI. (2023-07-24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]
-
PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). [Link]
-
PMC. (2019-12-30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. [Link]
-
PubChem. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896. [Link]
-
PMC. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. [Link]
-
PubChem. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. [Link]
-
PMC. New insights into the mechanism of antifungal action of 8-hydroxyquinolines. [Link]
-
ResearchGate. (2025-11-18). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]
- Google Patents.
-
MedChemComm (RSC Publishing). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. [Link]
-
Antimicrobial Agents and Chemotherapy. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
-
ACG Publications. (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Sources
- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 6. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
